Hydrazobenzene

Catalog No.
S530138
CAS No.
122-66-7
M.F
C12H12N2
C6H5NHNHC6H5
C12H12N2
M. Wt
184.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazobenzene

CAS Number

122-66-7

Product Name

Hydrazobenzene

IUPAC Name

1,2-diphenylhydrazine

Molecular Formula

C12H12N2
C6H5NHNHC6H5
C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

YBQZXXMEJHZYMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC2=CC=CC=C2

Solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)
0.00 M
Slightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanol
In water, 221 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C:

Synonyms

Hydrazobenzene; NSC 3510; NSC-3510; NSC3510

Canonical SMILES

C1=CC=C(C=C1)NNC2=CC=CC=C2

Description

The exact mass of the compound Hydrazobenzene is 184.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992)0.00 mslightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanolin water, 221 mg/l at 25 °csolubility in water, g/100ml at 20 °c:. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3510. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Phenylhydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Chemical Classes -> Benzidines/Aromatic amines. However, this does not mean our product can be used or applied in the same or a similar way.

Reductant in Organic Synthesis

Hydrazobenzene can act as a mild reducing agent in organic synthesis. This means it can donate electrons to another molecule, causing its reduction and oxidation of itself to azobenzene. This property is particularly useful in reactions where stronger reducing agents might be too harsh or lead to undesired side products. For example, hydrazobenzene can be used to reduce nitro groups (NO2) to amines (NH2) in organic molecules.

[^1] [Organic Syntheses, Volume 42 (1962), 49][^2] Reduction of Aromatic Nitro Compounds with Hydrazobenzene

Hydrazobenzene consists of two phenyl groups (derived from benzene) linked by a central N-N bond. It is a colorless, crystalline solid at room temperature []. First synthesized in 1875, hydrazobenzene plays a crucial role in the production of dyes, pharmaceuticals, and hydrogen peroxide [].


Molecular Structure Analysis

The key feature of hydrazobenzene's structure is the central N-N bond connecting the two phenyl rings. This bond allows hydrazobenzene to exist in two isomeric forms: cis and trans. In the cis isomer, the phenyl groups are on the same side of the N-N bond, while in the trans isomer, they are on opposite sides. The trans isomer is the more stable form at room temperature.

Another notable aspect is the presence of aromatic rings. These rings contribute to hydrazobenzene's stability through delocalization of electrons across the molecule [].


Chemical Reactions Analysis

Hydrazobenzene undergoes various chemical reactions relevant to scientific research. Here are some key examples:

  • Synthesis: Hydrazobenzene can be synthesized by the reduction of azobenzene, another aromatic azo compound [].
C6H5-N=N-C6H5 + H2 -> C6H5-NH-NH-C6H5 (Hydrazobenzene) []
  • Oxidation: Hydrazobenzene can be readily oxidized back to azobenzene. This reaction is reversible and plays a role in various processes, such as oxygen scavenging [].
C6H5-NH-NH-C6H5 -> C6H5-N=N-C6H5 (Azobenzene) []
  • Derivatization: Due to the presence of the amine groups, hydrazobenzene can be further reacted with various functional groups to create new hydrazones with specific properties.

Physical And Chemical Properties Analysis

  • Melting Point: 123–126 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and ether [].
  • Stability: Relatively stable under ambient conditions but can be readily oxidized [].

Hydrazobenzene's mechanism of action depends on the context of its application. In some cases, it acts as a reducing agent due to its ability to be oxidized to azobenzene []. In others, it serves as a starting material for the synthesis of various hydrazones with specific functionalities.

Data:

  • LD50 (oral, rat): 320 mg/kg

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

1,2-diphenylhydrazine appears as orange powder or a bright orange crystalline solid. (NTP, 1992)
WHITE-TO-YELLOW CRYSTALS.

Color/Form

Tablets from alcohol and ether
Colorless crystals

XLogP3

2.9

Exact Mass

184.1

Boiling Point

Decomposes (NTP, 1992)
309.0 °C
293 °C at 760 mm Hg

Density

1.158 at 61 °F (NTP, 1992)
1.158 at 16 °C/4 °C
1.16 g/cm³

LogP

2.94 (LogP)
log Kow= 2.94
2.94

Appearance

Solid powder

Melting Point

268 °F (NTP, 1992)
131.0 °C
131 °C, decomposes

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1G3CS09TUK

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Hydrazobenzene is a colorless, crystalline compound that emits toxic fumes of nitrogen oxides when heated to decomposition. Hydrazobenzene has been used primarily in the dye manufacturing industry as the precursor of the dye intermediate benzidine and is also used as an intermediate in the manufacture of pharmaceuticals. Exposure to this substance irritates the skin, nose, throat and lungs and can eventually lead to liver, kidney and brain damage. Hydrazobenzene is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)

Vapor Pressure

4.36e-04 mmHg
4.4X10-4 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

122-66-7
38622-18-3

Wikipedia

1,2-diphenylhydrazine

Use Classification

Chemical Classes -> Benzidines/Aromatic amines
Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens

Methods of Manufacturing

Hydrazobenzene is formed when nitrobenzene reacts with zinc dust in an alkaline solution.
Nitrobenzene (reductive coupling)

General Manufacturing Information

Hydrazine, 1,2-diphenyl-: ACTIVE
Can be used in mfr of hydrogen peroxide
Rearranges to benzidine in strong mineral acid.
Hydrazobenzene can be protonated, and this is an essential step in the conversion of hydrazobenzene to benzidine.
The technical grade substances used show considerable impurities and may contain benzidine as a contaminant. In 1 of 16 samples from a manufacturer's continuous production, 25 ug benzidine/g hydrazobenzene were found... .

Analytic Laboratory Methods

A PROCEDURE IS PRESENTED FOR DETERMINING THE DEGRADATION PRODUCTS (AZOBENZENE & HYDRAZOBENZENE) FROM MEDICINAL FORMS OF KETAZONE. THE DEGRADATION PRODUCTS WERE EXTRACTED WITH HEPTANE. IN AN ALIQUOT OF THE EXTRACT, HYDRAZOBENZENE WAS OXIDIZED TO AZOBENZENE WITH HYDROGEN PEROXIDE IN A MEDIUM ALKALIZED WITH SODIUM CARBONATE, & ABSORBANCE OF BOTH ALIQUOTS WAS DETERMINED AT 340 NM.
HYDRAZOBENZENE, A CARCINOGENIC INTERMEDIATE IN THE MFR OF PHENYLBUTAZONE & SULFINPYRAZONE, WAS DETERMINED IN BULK PHENYLBUTAZONE & SULFINPYRAZONE & IN THEIR FORMULATIONS. THE SAMPLE WAS SHAKEN WITH 1N SODIUM HYDROXIDE AND N-HEXANE, & ORGANIC PHASE WAS INJECTED INTO A PORASIL 400 PRECOLUMN ATTACHED TO A PARTISIL-10 PAC (CYANOAMINO-BONDED SILICA) COLUMN. THE MOBILE PHASE WAS 2.5% ABSOLUTE ETHANOL IN HEXANE. HYDRAZOBENZENE WAS MEASURED BY UV SPECTROPHOTOMETRY AT 254 NM WITH THE LIMIT OF DETECTION APPROX 4 NG, & RECOVERY BETWEEN 85-100%.
A HIGH PERFORMANCE LIQ CHROMATOGRAPHIC METHOD IS DESCRIBED FOR THE DETERMINATION OF 1,2-DIPHENYLHYDRAZINE IN AQUEOUS MEDIA. THIS CMPD CAN BE ASSAYED BY DIRECT INJECTION OR BY SOLVENT EXTRACTION OR RESIN ADSORPTION OF THE AQ SAMPLE PRIOR TO ANALYSIS WITH DETECTION LIMIT LESS THAN 1 UG/L. 1,2-DIPHENYLHYDRAZINE WAS EXTREMELY UNSTABLE (HALF TIME FOR DISAPPEARANCE APPROX 15 MIN) IN WASTEWATER, THUS MAKING ITS ANALYSIS EXTREMELY DIFFICULT & OF LIMITED PRACTICAL VALUE.
APHA Method 6040-B. Constituent Concentration in Water by Closed-Loop Stripping and Gas Chromatographic/Mass-Spectrometric Analysis. IDL= 1.0 ng/l.
For more Analytic Laboratory Methods (Complete) data for 1,2-DIPHENYLHYDRAZINE (13 total), please visit the HSDB record page.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

Hydrazobenzene (10 ug/L) in dilute aqueous solution was found to be unstable with less than 10% remaining for longer than one day of preservation (in the dark) under any of the conditions tested (ie, room temperature or 4 °C at pH 2,7, or 10 and with or without chlorine).
Autooxidizes in ai

Dates

Modify: 2023-08-15
1: Yu K, Zhang H, He J, Zare RN, Wang Y, Li L, Li N, Zhang D, Jiang J. In Situ Mass Spectrometric Screening and Studying of the Fleeting Chain Propagation of Aniline. Anal Chem. 2018 Jun 19;90(12):7154-7157. doi: 10.1021/acs.analchem.8b02498. Epub 2018 Jun 7. PubMed PMID: 29873225.
2: Conner KM, Arostegui AC, Swanson DD, Brown SN. When Do Strongly Coupled Diradicals Show Strongly Coupled Reactivity? Thermodynamics and Kinetics of Hydrogen Atom Transfer Reactions of Palladium and Platinum Bis(iminosemiquinone) Complexes. Inorg Chem. 2018 Mar 8. doi: 10.1021/acs.inorgchem.8b00068. [Epub ahead of print] PubMed PMID: 29517233.
3: Singh A, Hakk H, Lupton SJ. Facile synthesis of high specific activity 4-[1-(14) C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution. J Labelled Comp Radiopharm. 2018 Apr;61(4):386-390. doi: 10.1002/jlcr.3597. Epub 2018 Mar 12. PubMed PMID: 29274290.
4: Shiraishi Y, Katayama M, Hashimoto M, Hirai T. Photocatalytic hydrogenation of azobenzene to hydrazobenzene on cadmium sulfide under visible light irradiation. Chem Commun (Camb). 2018 Jan 11;54(5):452-455. doi: 10.1039/c7cc08428e. PubMed PMID: 29250645.
5: Levin JR, Cheisson T, Carroll PJ, Schelter EJ. Accessing relatively electron poor cerium(iv) hydrazido complexes by lithium cation promoted ligand reduction. Dalton Trans. 2016 Oct 14;45(38):15249-58. doi: 10.1039/c6dt03154d. Epub 2016 Sep 6. PubMed PMID: 27604034.
6: Zurita DA, Flores-Alamo M, García JJ. Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines. Dalton Trans. 2016 Jun 21;45(25):10389-401. doi: 10.1039/c6dt01674j. PubMed PMID: 27254530.
7: McManus IJ, Daly H, Manyar HG, Taylor SF, Thompson JM, Hardacre C. Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2) and platinum supported OMS-2 catalysts. Faraday Discuss. 2016 Jul 4;188:451-66. doi: 10.1039/c5fd00227c. PubMed PMID: 27095631.
8: Yamagishi H, Nabeya S, Ikariya T, Kuwata S. Protic Ruthenium Tris(pyrazol-3-ylmethyl)amine Complexes Featuring a Hydrogen-Bonding Network in the Second Coordination Sphere. Inorg Chem. 2015 Dec 21;54(24):11584-6. doi: 10.1021/acs.inorgchem.5b02044. Epub 2015 Nov 30. PubMed PMID: 26619341.
9: Levin JR, Dorfner WL, Carroll PJ, Schelter EJ. Control of cerium oxidation state through metal complex secondary structures. Chem Sci. 2015 Dec 1;6(12):6925-6934. doi: 10.1039/c5sc02607e. Epub 2015 Aug 11. PubMed PMID: 29861931; PubMed Central PMCID: PMC5951102.
10: Milsmann C, Semproni SP, Chirik PJ. N-N bond cleavage of 1,2-diarylhydrazines and N-H bond formation via H-atom transfer in vanadium complexes supported by a redox-active ligand. J Am Chem Soc. 2014 Aug 27;136(34):12099-107. doi: 10.1021/ja5062196. Epub 2014 Aug 12. PubMed PMID: 25066657.
11: Savéant JM, Tard C. Proton-coupled electron transfer in azobenzene/hydrazobenzene couples with pendant acid-base functions. Hydrogen-bonding and structural effects. J Am Chem Soc. 2014 Jun 25;136(25):8907-10. doi: 10.1021/ja504484a. Epub 2014 Jun 16. PubMed PMID: 24921200.
12: Usharani D, Lacy DC, Borovik AS, Shaik S. Dichotomous hydrogen atom transfer vs proton-coupled electron transfer during activation of X-H bonds (X = C, N, O) by nonheme iron-oxo complexes of variable basicity. J Am Chem Soc. 2013 Nov 13;135(45):17090-104. doi: 10.1021/ja408073m. Epub 2013 Nov 4. PubMed PMID: 24124906; PubMed Central PMCID: PMC3876471.
13: Powers TM, Betley TA. Testing the polynuclear hypothesis: multielectron reduction of small molecules by triiron reaction sites. J Am Chem Soc. 2013 Aug 21;135(33):12289-96. doi: 10.1021/ja405057n. Epub 2013 Aug 8. PubMed PMID: 23865953; PubMed Central PMCID: PMC3801182.
14: Dodd DE, Pluta LJ, Sochaski MA, Wall HG, Thomas RS. Subchronic hepatotoxicity evaluation of hydrazobenzene in Fischer 344 rats. Int J Toxicol. 2012 Nov-Dec;31(6):564-71. doi: 10.1177/1091581812465322. Epub 2012 Nov 6. PubMed PMID: 23134713.
15: Xie X, Zhang Y, Huang W, Huang S. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. J Environ Sci (China). 2012;24(5):821-6. PubMed PMID: 22893957.
16: Dong Z, Seemann NM, Lu N, Song Y. Effects of high pressure on azobenzene and hydrazobenzene probed by Raman spectroscopy. J Phys Chem B. 2011 Dec 22;115(50):14912-8. doi: 10.1021/jp207170w. Epub 2011 Nov 22. PubMed PMID: 22107043.
17: Rao CN, Hoz S. The effect of replacing carbon by nitrogen in reductions with SmI2: reduction of azobenzene. J Org Chem. 2011 Nov 18;76(22):9438-43. doi: 10.1021/jo2018153. Epub 2011 Oct 26. PubMed PMID: 22004459.
18: National Toxicology Program. Hydrazobenzene. Rep Carcinog. 2011;12:236-7. PubMed PMID: 21852850.
19: Richner G, van Bokhoven JA, Neuhold YM, Makosch M, Hungerbühler K. In situ infrared monitoring of the solid/liquid catalyst interface during the three-phase hydrogenation of nitrobenzene over nanosized Au on TiO2. Phys Chem Chem Phys. 2011 Jul 21;13(27):12463-71. doi: 10.1039/c1cp20238c. Epub 2011 Jun 9. PubMed PMID: 21660327.
20: Azhakar R, Sarish SP, Tavcar G, Roesky HW, Hey J, Stalke D, Koley D. Formation of silicon centered spirocyclic compounds: reaction of N-heterocyclic stable silylene with benzoylpyridine, diisopropyl azodicarboxylate, and 1,2-diphenylhydrazine. Inorg Chem. 2011 Apr 4;50(7):3028-36. doi: 10.1021/ic102566c. Epub 2011 Mar 10. PubMed PMID: 21391579.

Explore Compound Types